molecular formula C13H17ClN2O2 B6337924 Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate CAS No. 1196153-26-0

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B6337924
CAS No.: 1196153-26-0
M. Wt: 268.74 g/mol
InChI Key: WWQAAKDZZKTJNS-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a tert-butyl group and a chlorine atom in the structure may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized naphthyridines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Chlorinated heterocycles: Compounds containing chlorine atoms in heterocyclic rings.

    Tert-butyl substituted compounds: Molecules with tert-butyl groups influencing their chemical properties.

Uniqueness

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-10-9(8-16)4-6-15-11(10)14/h4,6H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQAAKDZZKTJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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